molecular formula C8H8ClNO4 B1427748 5-Chloro-2,3-dimethoxyisonicotinic acid CAS No. 1305324-74-6

5-Chloro-2,3-dimethoxyisonicotinic acid

Cat. No. B1427748
CAS RN: 1305324-74-6
M. Wt: 217.6 g/mol
InChI Key: UGNGWVBHFYKDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2,3-dimethoxyisonicotinic acid” is a unique chemical compound. It has an empirical formula of C8H8ClNO4 and a molecular weight of 217.61 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “this compound” is COc1ncc(Cl)c(C(O)=O)c1OC . This notation provides a way to represent the molecule’s structure using ASCII strings.

Scientific Research Applications

Synthesis and Evaluation in Technetium Binding

5-Chloro-2,3-dimethoxyisonicotinic acid has been explored for its potential in synthesizing bioconjugates for radiolabelling with technetium, particularly in the context of 6-Hydrazinonicotinic acid (HYNIC) analogues. Studies on its analogues suggest a key role in efficient chelation of technetium, which is crucial for medical imaging applications (Meszaros, Dose, Biagini, & Blower, 2011).

Crystal Structure and NMR Spectroscopy

Research has been conducted on the synthesis and characterization of new organic cation monophosphates involving this compound. These studies, which include crystal structure and NMR spectroscopy, help understand the material's properties and potential applications in material science (Kefi, Abid, Nasr, & Rzaigui, 2007).

Electroorganic Synthesis

The compound has been involved in electroorganic synthesis studies, particularly in the context of creating 6-aminonicotinic acid, which has broader implications in pharmaceutical and chemical synthesis (Raju, Mohan, & Reddy, 2003).

Biotransformation in Pesticide Synthesis

Another application includes the biotransformation of related compounds to create key precursors in pesticide and medicine synthesis. This approach leverages microbial pathways to convert specific pyridines to nicotinic acids, demonstrating the biotechnological potential of this compound and its derivatives (Jin, Li, Liu, Zheng, & Shen, 2011).

properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGWVBHFYKDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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